N-ethyl-N-(2-aminobenzyl)amine

Overview

Description

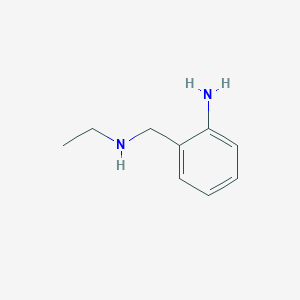

N-ethyl-N-(2-aminobenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, along with a benzyl group that has an amino substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-aminobenzyl)amine can be achieved through several methods. One common approach involves the aminobenzylation of aldehydes with toluenes, which provides a pathway to 1,2-diarylethylamine derivatives. Another method involves a three-component reaction of isatoic anhydride, primary amines, and aldehydes. These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-aminobenzyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imines, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted benzylamine products.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Intermediates :

N-ethyl-N-(2-aminobenzyl)amine serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential pharmacological activities, such as antidepressant effects. For example, it is an intermediate in the synthesis of Nomiphenzin, a known antidepressant . -

Neurotransmitter Interaction Studies :

Research indicates that compounds related to this compound exhibit interactions with neurotransmitter systems. While specific data on this compound is limited, related amines have shown binding affinities that suggest potential therapeutic applications in treating neurological disorders. -

Enzyme Inhibition :

There are indications that this compound may possess enzyme inhibition properties, which could be beneficial in drug design targeting specific enzymes involved in disease pathways.

Organic Synthesis Applications

-

Versatile Intermediate :

The compound is recognized for its versatility as an intermediate in organic synthesis. It can participate in various chemical reactions, including acylation and alkylation processes, to produce more complex molecules . -

Selective N-Alkylation :

Recent advancements have demonstrated the effective use of this compound in selective N-alkylation reactions catalyzed by manganese pincer complexes. This method allows for the formation of C–N bonds under mild conditions, showcasing the compound's utility in synthetic methodologies .

Case Study 1: Synthesis of Dihydroquinazolines

A study focused on synthesizing 3,4-dihydroquinazolines from 2-aminobenzylamine derivatives highlighted the efficiency of using this compound as a precursor. The research showcased successful yields when employing selective acylation techniques under controlled conditions .

Case Study 2: Antidepressant Development

In the context of antidepressant development, this compound was utilized as an intermediate in synthesizing compounds like Nomiphenzin. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity, achieving significant advancements in pharmaceutical production processes .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethylbenzeneamine | Two ethyl groups on nitrogen | Higher lipophilicity; potential for increased bioavailability |

| N-(2-Aminobenzyl)ethanolamine | Contains an ethanol group | Different hydrophilicity profile affecting solubility |

| N-Methyl-N-(2-aminoethyl)amine | Methyl group instead of ethyl | Variations in steric hindrance affecting reactivity |

| 2-Aminobenzylamine | Lacks ethyl substitution | Serves as a precursor for synthesizing derivatives |

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-aminobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-N-(2-aminobenzyl)amine include other benzylamine derivatives, such as N-methyl-N-(2-aminobenzyl)amine and N-propyl-N-(2-aminobenzyl)amine. These compounds share structural similarities but differ in the alkyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, as it may exhibit different properties compared to its analogs.

Biological Activity

N-ethyl-N-(2-aminobenzyl)amine, also known as EtBZA, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

EtBZA is characterized by its unique structure, which includes an ethyl group and a 2-aminobenzyl moiety. This configuration contributes to its biological activity, particularly through interactions with various biological targets.

1. Anticancer Properties

EtBZA has demonstrated significant anticancer activity through several mechanisms:

- Inhibition of DNA Topoisomerase II : This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase II, EtBZA disrupts the replication process in cancer cells, leading to cell death.

- Induction of Apoptosis : Studies have shown that EtBZA can trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .

2. Antimicrobial Activity

EtBZA exhibits potent antimicrobial properties against both bacterial and fungal pathogens:

- Antibacterial Activity : It has been effective against multidrug-resistant strains of bacteria, making it a promising candidate for developing new antimicrobial agents.

- Antifungal Activity : The compound also shows efficacy against various fungal species, further expanding its therapeutic potential.

The biological activity of EtBZA can be attributed to several key mechanisms:

- Enzyme Inhibition : Besides topoisomerase II, EtBZA inhibits glutathione S-transferases (GSTs), enzymes involved in detoxification processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

- Reactive Oxygen Species (ROS) Generation : EtBZA may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer and microbial cells .

Toxicity and Safety

While EtBZA shows promising biological activities, it is essential to consider its toxicity profile:

- Moderate Toxicity : The compound has an oral LD50 of 3230 mg/kg in rats, indicating moderate toxicity levels. Safety measures should be implemented during handling due to its lachrymator properties.

- Safety Protocols : Recommended practices include the use of personal protective equipment (PPE) and proper waste disposal methods when working with EtBZA in laboratory settings.

Research Findings

A review of recent studies highlights the ongoing research into the applications of EtBZA:

-

Case Study on Anticancer Efficacy :

- A study demonstrated that EtBZA effectively reduced tumor growth in animal models of prostate cancer by inducing apoptosis and inhibiting cell proliferation.

- The compound's ability to target multiple pathways involved in cancer progression was emphasized, suggesting a multifaceted approach to therapy .

- Antimicrobial Efficacy :

Comparative Analysis with Other Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Topoisomerase II inhibition, GST inhibition |

| Niclosamide | Moderate | Moderate | Mitochondrial disruption |

| Dihydroquinazolines | Variable | High | Calcium channel blockade |

Properties

IUPAC Name |

2-(ethylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGODIPLKTXOLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438113 | |

| Record name | N-ethyl-N-(2-aminobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142141-40-0 | |

| Record name | N-ethyl-N-(2-aminobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.